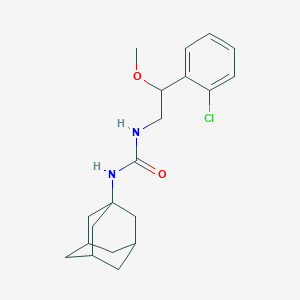
1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea, also known as Memantine, is a medication used to treat Alzheimer's disease. It was first synthesized in 1968 and was approved by the FDA in 2003. Memantine is a non-competitive NMDA receptor antagonist that works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Research has led to the development of several synthesis techniques for 1,3-disubstituted ureas with polycyclic fragments, such as adamantane, showing yields ranging from 33–80% (Burmistrov et al., 2020). These compounds are prepared through reactions involving isocyanatoadamantane, generated via novel methods for enhanced efficiency.
- Structural Insights : Detailed structural analyses have been performed on various derivatives, demonstrating the formation of stable intermediates and providing insight into their molecular arrangements (Klimochkin & Ivleva, 2021).
Biological Applications
- Inhibitory Activity : Certain derivatives exhibit significant inhibitory activity against human soluble epoxide hydrolase (sEH), an enzyme involved in various physiological processes, including inflammation and pain modulation. Compounds synthesized for this purpose have shown promising results in terms of potency and solubility (D’yachenko et al., 2019).
- Antimicrobial and Anti-Proliferative Activities : Some adamantane derivatives have been evaluated for their antimicrobial and anti-proliferative activities, displaying marked efficacy against a range of bacteria and human tumor cell lines. This highlights their potential in developing new therapeutic agents (Al-Mutairi et al., 2019).
Material Science Applications
- Optical Properties : Investigations into the optical and structural properties of related compounds have revealed their potential in materials science, particularly in the development of nonlinear optical (NLO) materials. These studies focus on understanding the interactions and behaviors of these compounds under various conditions (Kumar et al., 2011).
Environmental and Industrial Applications
- Corrosion Inhibition : Research into the application of urea-based compounds in corrosion inhibition has demonstrated their effectiveness in protecting metals against corrosion, particularly in acidic environments. This has significant implications for industrial processes and maintenance (Bahrami & Hosseini, 2012).
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[2-(2-chlorophenyl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c1-25-18(16-4-2-3-5-17(16)21)12-22-19(24)23-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,18H,6-12H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMCTXILFIMYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
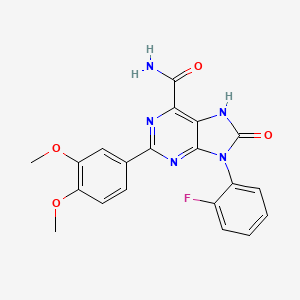
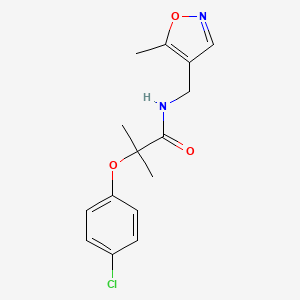
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2464457.png)
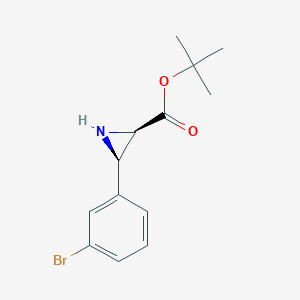
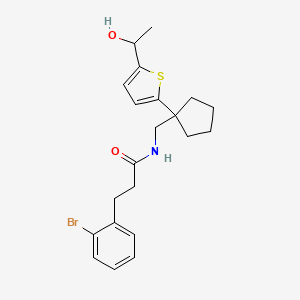
![2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide](/img/structure/B2464466.png)
![3-[(4-Methylbenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2464467.png)
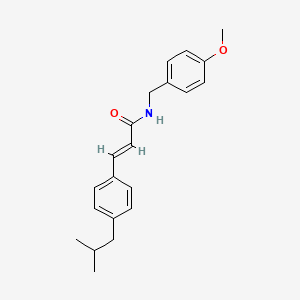
![N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2464473.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2464474.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2464475.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-chlorobenzamide](/img/structure/B2464476.png)
![2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2464477.png)
![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2464478.png)
